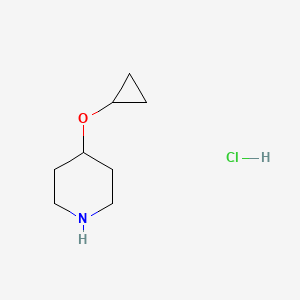

4-Cyclopropoxypiperidine hydrochloride

Description

Properties

IUPAC Name |

4-cyclopropyloxypiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-2-7(1)10-8-3-5-9-6-4-8;/h7-9H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDCDVUXQSVRRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 Cyclopropoxypiperidine Hydrochloride

Novel Synthetic Routes for 4-Cyclopropoxypiperidine (B6264614) Hydrochloride

The synthesis of 4-Cyclopropoxypiperidine hydrochloride typically involves the initial formation of a substituted piperidine (B6355638) ring, followed by the introduction of the cyclopropoxy group and subsequent conversion to the hydrochloride salt. While a direct multi-step synthesis is not commonly detailed, its construction can be inferred from established methodologies for related piperidine derivatives. A plausible and efficient pathway often commences with commercially available 4-hydroxypiperidine (B117109) or its N-protected variants.

A key transformation is the etherification of the 4-hydroxy group to introduce the cyclopropyl (B3062369) moiety. This is commonly achieved via a Williamson ether synthesis, where the hydroxyl group is deprotonated with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with a cyclopropyl halide or a cyclopropyl sulfonate.

The final step in the synthesis is the formation of the hydrochloride salt, which is typically accomplished by treating the free base form of 4-cyclopropoxypiperidine with hydrochloric acid in an appropriate solvent, leading to the precipitation of the desired salt.

Recent advancements in synthetic chemistry have provided a variety of methods for constructing the core piperidine ring, which can be adapted for the synthesis of precursors to this compound. These methods include the hydrogenation of corresponding pyridine (B92270) derivatives, intramolecular cyclization of amino aldehydes, and various multicomponent reactions. nih.govresearchgate.net For instance, the reduction of a suitably substituted pyridine can yield the piperidine ring, which can then be further functionalized. nih.gov

Stereoselective Synthesis Approaches for Substituted Piperidines

Achieving stereocontrol in the synthesis of substituted piperidines is of paramount importance, as the spatial arrangement of substituents can dramatically influence biological activity. lookchem.com Several stereoselective strategies have been developed that can be applied to the synthesis of chiral derivatives of 4-substituted piperidines.

One notable approach is the use of chiral catalysts in hydrogenation reactions of prochiral pyridinium (B92312) salts or tetrahydropyridines. nih.gov Transition metal catalysts, such as those based on rhodium, ruthenium, and iridium, complexed with chiral ligands, can facilitate enantioselective hydrogenation, leading to the formation of specific stereoisomers of the piperidine ring. nih.govacs.org

Another powerful method involves N-directed hydroboration, which allows for controlled installation of functional groups with high regioselectivity and stereoselectivity. acs.orgnih.govnih.gov In this approach, an amine-borane complex directs the hydroboration of an adjacent double bond, leading to the formation of a specific diastereomer. acs.orgnih.govnih.gov Biosynthesis-inspired methods, such as stereoselective three-component Mannich-type reactions, have also been developed to assemble multi-substituted chiral piperidines. rsc.org Furthermore, gold-catalyzed cyclization of N-homopropargyl amides offers a modular and flexible route to substituted piperidin-4-ols with excellent diastereoselectivities, which can serve as precursors. nih.gov

| Method | Description | Key Features |

| Catalytic Asymmetric Hydrogenation | Reduction of a prochiral pyridine or tetrahydropyridine (B1245486) using a chiral transition metal catalyst. | High enantioselectivity, applicable to a range of substrates. |

| N-Directed Hydroboration | Internal hydroboration of an alkenyl-piperidine borane (B79455) complex. | High regiocontrol and good stereocontrol, particularly with N-benzyl substrates. acs.orgnih.gov |

| Three-Component Mannich Reaction | A vinylogous Mannich-type reaction inspired by biosynthesis to create chiral dihydropyridinone intermediates. | Assembles multi-substituted chiral piperidines in a concise manner. rsc.org |

| Gold-Catalyzed Cyclization | Cyclization of N-homopropargyl amides followed by reduction and rearrangement. | Highly modular, excellent diastereoselectivities for piperidin-4-ol precursors. nih.gov |

Green Chemistry Principles in the Synthesis of Heterocyclic Compounds

The application of green chemistry principles to the synthesis of heterocyclic compounds like piperidines is a growing area of focus, aiming to reduce environmental impact and improve efficiency. nih.govunibo.it This involves the use of less hazardous solvents, atom-economical reactions, and catalytic processes. researchgate.net

For the synthesis of piperidine derivatives, greener approaches can include:

Water as a Solvent: Performing reactions in water, where possible, can significantly reduce the reliance on volatile organic solvents. nih.gov

Catalytic Hydrogenation: The use of heterogeneous catalysts for the hydrogenation of pyridines offers advantages in terms of catalyst recovery and reuse. nih.gov

Alternative Bases: In solid-phase peptide synthesis, which often involves piperidine, greener alternatives to piperidine for Fmoc removal, such as 3-(diethylamino)propylamine (B94944) (DEAPA), have been explored. rsc.org

Bio-renewable Feedstocks: Research into synthesizing piperidines from bio-renewable sources, such as the conversion of 2,5-bis(aminomethyl)furan (B21128) to 2-aminomethylpiperidine, represents a sustainable approach. rsc.org

An efficient and environmentally friendly approach to N-substituted piperidones, which are precursors to piperidines, has been developed, presenting significant advantages over classical methods like the Dieckman condensation. nih.govresearchgate.net

Process Optimization and Scale-up Considerations in Academic Research Synthesis

Translating a synthetic route from a laboratory scale to a larger, industrial scale presents numerous challenges. Process optimization is crucial to ensure safety, efficiency, and cost-effectiveness. Key considerations include reaction kinetics, thermodynamics, and the physical properties of reagents and intermediates.

In the context of synthesizing piperidine derivatives, optimization may involve:

Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize side reactions.

Solvent Selection: Choosing solvents that are not only effective for the reaction but also safe, environmentally benign, and easily removable.

Purification Methods: Developing robust and scalable purification techniques to ensure the final product meets the required purity standards.

A study on the Knoevenagel-Doebner condensation, a reaction used to produce precursors for compounds like piperidines, highlights the optimization of reaction parameters using a Design of Experiment (DoE) approach to maximize the yield of the desired product while minimizing byproducts. researchgate.net Such systematic optimization is critical for the successful scale-up of chemical processes. researchgate.net Recent innovations have also focused on creating modular approaches to simplify piperidine synthesis, which can drastically improve efficiency and cost, making them more amenable to large-scale production. news-medical.net

Derivatization Strategies and Functionalization of the 4-Cyclopropoxypiperidine Core

The 4-Cyclopropoxypiperidine core offers several sites for further chemical modification, allowing for the generation of a library of analogues for various applications. The primary sites for derivatization are the piperidine nitrogen and the carbon atoms of the piperidine ring.

N-Substituted and Ring-Modified Analogues of Piperidine Derivatives

The secondary amine of the piperidine ring is a versatile handle for introducing a wide range of substituents. N-alkylation is a common strategy to modify the properties of piperidine-containing molecules. researchgate.net This can be achieved by reacting the piperidine with an alkyl halide, often in the presence of a base to neutralize the resulting acid. researchgate.net Reductive amination is another powerful method for N-functionalization, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent. nih.gov

The choice of the N-substituent can significantly impact the molecule's physicochemical properties, such as its basicity, lipophilicity, and metabolic stability. Diastereoselective N-quaternization of substituted piperidines is also a field of study, relevant for creating ammonium (B1175870) salts with specific stereochemistry. researchgate.net

Ring modification of the piperidine scaffold can be achieved through various C-H functionalization strategies. These methods allow for the direct introduction of substituents at specific positions on the ring, providing access to a diverse range of analogues. nih.gov Rhodium-catalyzed C-H insertion and cyclopropanation reactions have been used for the site-selective functionalization of piperidines at the C2, C3, and C4 positions. nih.gov

| Modification Site | Reaction Type | Reagents and Conditions |

| Nitrogen Atom | N-Alkylation | Alkyl halide, base (e.g., K2CO3), solvent (e.g., DMF). researchgate.net |

| Nitrogen Atom | Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)3). nih.gov |

| Ring Carbon (C2) | C-H Functionalization | Rhodium catalyst (e.g., Rh2(R-TCPTAD)4), diazo compound. nih.gov |

| Ring Carbon (C3) | Cyclopropanation/Ring Opening | Rhodium catalyst, diazo compound, followed by reductive ring opening. nih.gov |

| Ring Carbon (C4) | C-H Functionalization | Rhodium catalyst (e.g., Rh2(S-2-Cl-5-BrTPCP)4), N-α-oxoarylacetyl-piperidine. nih.gov |

Selective Functional Group Interconversions on the Piperidine Scaffold

Beyond direct functionalization, selective interconversion of existing functional groups on the piperidine ring is a key strategy for creating diverse analogues. For instance, a hydroxyl group at the 4-position, a common precursor, can be converted to other functionalities. chemicalbook.com

Oxidation of a 4-hydroxypiperidine can yield the corresponding 4-piperidone (B1582916), a versatile intermediate for further reactions. google.com Conversely, the reduction of a 4-piperidone can lead to the formation of a 4-hydroxypiperidine. google.com The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups at the 4-position.

Recent methods have been developed for the selective α-functionalization of N-alkyl piperidines. acs.org One such strategy involves the selective formation of endo-iminium ions from cyclic tertiary alkylamine N-oxides, which can then be intercepted by various nucleophiles. acs.org This approach allows for efficient alkylation, azinylation, and trifluoromethylation adjacent to the nitrogen atom. acs.org

Orthogonal Functionalization Techniques for Complex Derivatization

Orthogonal functionalization allows for the selective modification of one functional group in the presence of others, a crucial strategy in the synthesis of complex molecules. For a molecule like this compound, with the piperidine nitrogen and the potential for substitution on the ring, orthogonal approaches are essential for controlled derivatization.

One key strategy involves the use of protecting groups on the piperidine nitrogen. The choice of protecting group is critical as it dictates the reaction conditions under which it can be removed, thereby allowing for sequential reactions at different sites. For instance, a tert-butyloxycarbonyl (Boc) group can be removed under acidic conditions, while a benzyl (B1604629) (Bn) group is typically cleaved via hydrogenolysis. This differential reactivity allows for the selective deprotection and subsequent functionalization of the nitrogen atom.

Further complexity can be introduced by leveraging the existing cyclopropoxy moiety. While generally stable, the cyclopropyl group can be activated under specific conditions, although this is less common for derivatization. More practically, the piperidine ring itself can be functionalized. For instance, deprotonation at the C2 or C3 position using a strong base, followed by quenching with an electrophile, can introduce substituents. The regioselectivity of this process can often be directed by the N-protecting group.

Chemical derivatization is a powerful tool for enhancing the analytical performance and enabling the synthesis of diverse analogs. nih.gov Various reagents can be employed to target specific functional groups. For the piperidine nitrogen, acylation with acid chlorides like benzoyl chloride can be performed. nih.gov For more complex transformations, click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offer a highly efficient and orthogonal method for linking the piperidine scaffold to other molecular fragments, assuming prior installation of an azide (B81097) or alkyne handle.

Interactive Table: Orthogonal Derivatization Strategies

| Functionalization Site | Reaction Type | Reagents | Protecting Group Strategy |

|---|---|---|---|

| Piperidine Nitrogen | Acylation | Benzoyl chloride, Acetyl chloride | Requires prior deprotection if N-protected |

| Piperidine Nitrogen | Reductive Amination | Aldehydes/Ketones, NaBH(OAc)3 | Applicable to the secondary amine |

| Piperidine Ring (e.g., C2) | Lithiation-Electrophilic Quench | s-BuLi, TMEDA; Alkyl halides | Directed by N-Boc group |

| Appended Functional Group | Click Chemistry (CuAAC) | Azide/Alkyne partners, Cu(I) catalyst | Requires pre-functionalized piperidine |

Mechanistic Studies of Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is fundamental to optimizing existing synthetic routes and designing novel transformations. This includes elucidating reaction pathways and developing catalysts that can effect specific chemical changes to the piperidine ring.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating reaction mechanisms. For reactions involving piperidine derivatives, DFT calculations can be used to model the energies of reactants, intermediates, transition states, and products. This allows for the determination of the most likely reaction pathway and provides insights into the factors that control selectivity.

For instance, in the functionalization of the piperidine ring, computational studies can help to understand the preference for axial versus equatorial attack of an electrophile. The conformation of the piperidine ring, which typically adopts a chair-like structure, and the nature of the N-substituent can significantly influence the stereochemical outcome of a reaction. researchgate.net Transition state analysis can reveal the key interactions that stabilize one transition state over another, thereby explaining observed selectivities. beilstein-journals.org

Catalyst Development for Specific Transformations of Piperidine Rings

The development of catalysts that can selectively functionalize the piperidine ring is a major area of research. Transition metal catalysis, in particular, has provided a wealth of methods for forming C-C and C-N bonds.

Ruthenium-based catalysts , such as Grubbs-type catalysts, are widely used in ring-closing metathesis (RCM) reactions to form cyclic amines, including piperidines. rasayanjournal.co.in While this is more relevant to the synthesis of the piperidine ring itself, related metathesis reactions could be envisioned for the derivatization of appropriately functionalized 4-cyclopropoxypiperidine derivatives.

Palladium catalysts are versatile and have been employed in a variety of transformations on piperidine rings, including cross-coupling reactions to introduce aryl or vinyl groups. The development of specific ligands for the palladium center is crucial for achieving high efficiency and selectivity.

Iridium and Rhodium catalysts have shown utility in the hydrogenation of pyridine derivatives to form piperidines. These catalysts can often provide high levels of stereoselectivity, leading to the formation of specific diastereomers. For the modification of an existing piperidine, iridium-catalyzed C-H activation could be a powerful tool for direct functionalization of the ring.

Catalyst Selection for Piperidine Transformations

| Catalyst Type | Key Transformation | Reference Context |

|---|---|---|

| Ruthenium (e.g., Grubbs) | Ring-Closing Metathesis | Synthesis of piperidine rings rasayanjournal.co.in |

| Palladium | Cross-Coupling, Oxidative Amination | Functionalization of piperidines |

| Iridium/Rhodium | Hydrogenation, C-H Activation | Synthesis and functionalization of piperidines |

| Gold | Oxidative Amination of Alkenes | Formation of substituted piperidines |

| Niobium (NbCl5) | Aza-Prins Cyclization | Synthesis of 4-halopiperidines |

In the context of this compound, the development of catalysts that can tolerate the cyclopropoxy group while selectively acting on other parts of the molecule is of high importance. For example, a catalyst designed for the C-H functionalization of the piperidine ring would need to avoid cleavage of the strained cyclopropane (B1198618) ring.

Structure Activity Relationship Sar and Ligand Design Studies for 4 Cyclopropoxypiperidine Hydrochloride Derivatives

Design Principles for Analogues based on 4-Cyclopropoxypiperidine (B6264614) Hydrochloride for SAR Studies

The design of new chemical entities based on the 4-cyclopropoxypiperidine scaffold involves a strategic and iterative process of structural modification. The goal is to systematically probe the chemical space around the core molecule to identify key structural features that govern its biological activity. This process relies on established medicinal chemistry principles to create a library of analogues for biological testing.

Positional scanning is a key strategy in SAR studies where substituents are systematically introduced at various positions on the lead compound to map out the steric and electronic requirements of the target's binding site. nih.gov For the 4-cyclopropoxypiperidine scaffold, key positions for modification include the piperidine (B6355638) nitrogen and the piperidine ring itself.

The nature of the substituent on the piperidine nitrogen is critical. Modifications can range from simple alkyl groups to more complex aromatic or heterocyclic moieties. The size, lipophilicity, and electronic properties of this substituent can dramatically influence binding affinity and functional activity. For instance, introducing electron-donating or electron-withdrawing groups can alter the basicity of the piperidine nitrogen, affecting its potential to form ionic bonds or hydrogen bonds with the receptor.

Similarly, substitution on the carbon atoms of the piperidine ring can explore additional binding pockets. The physicochemical character and position of these substituents are often critical for activity. nih.gov For example, adding a small, lipophilic group like a methyl or ethyl group at the C-2 or C-3 position could probe for hydrophobic interactions within the binding site. The stereochemistry of these substituents is also a crucial factor, as receptors are chiral environments and will often interact preferentially with one stereoisomer.

Table 1: Hypothetical Positional Scanning and Substituent Effects on Receptor Affinity

| Compound ID | Modification on Piperidine Ring | N-Substituent | Predicted Receptor Affinity (Ki, nM) | Rationale for Change in Affinity |

| Parent | None | -H | 150 | Baseline affinity of the core scaffold. |

| A-1 | None | -CH₃ | 100 | Small alkyl group may fill a small hydrophobic pocket, increasing affinity. |

| A-2 | None | -CH₂Ph | 50 | Benzyl (B1604629) group explores a larger hydrophobic region, enhancing binding. |

| A-3 | None | -C(=O)Ph | 500 | Introduction of an amide may introduce unfavorable steric or electronic interactions. |

| B-1 | 3-CH₃ | -H | 200 | Steric clash at C-3 position may slightly decrease affinity. |

| B-2 | 2-F | -CH₂Ph | 35 | Electronegative fluorine may form a favorable interaction (e.g., hydrogen bond) with the receptor. |

Bioisosteric replacement is a strategy used in drug design to substitute one functional group or moiety with another that has similar steric and electronic properties, with the aim of improving the compound's biological or physicochemical properties without losing the desired biological activity. For the 4-cyclopropoxypiperidine hydrochloride scaffold, key moieties for bioisosteric replacement include the piperidine ring and the cyclopropoxy group.

The piperidine ring is a common scaffold in medicinal chemistry, but it can be susceptible to metabolic oxidation. Replacing it with a bioisostere like 1-azaspiro[3.3]heptane could offer a novel, patent-free core with potentially improved metabolic stability. enamine.net Other potential replacements could include pyrrolidine (B122466) or azetidine (B1206935) rings, which would alter the ring size and conformational flexibility of the molecule.

The cyclopropoxy group at the C-4 position is a relatively small, lipophilic ether. A classic bioisosteric replacement would be to substitute the oxygen atom with other functionalities. For example, replacing the ether oxygen with a methylene (B1212753) group would yield a cyclopropylmethyl substituent, increasing lipophilicity. Alternatively, replacing the entire cyclopropoxy group with other small, constrained ring systems like cyclobutoxy or even non-cyclic groups like an isopropyl or tert-butyl group could significantly alter the compound's interaction with the target protein. These modifications can impact not only binding affinity but also properties like solubility and metabolic stability.

Table 2: Potential Bioisosteric Replacements for the 4-Cyclopropoxypiperidine Scaffold

| Original Moiety | Potential Bioisostere | Rationale | Potential Impact |

| Piperidine Ring | 1-Azaspiro[3.3]heptane | Offers a more rigid, three-dimensional structure. enamine.net | Improved metabolic stability, altered receptor binding geometry. |

| Piperidine Ring | Pyrrolidine Ring | Smaller, 5-membered ring. | Increased flexibility, potential for different binding modes. |

| Cyclopropoxy Group | Cyclobutoxy Group | Larger cycloalkyl ether. | Probes for larger hydrophobic pocket, may introduce steric hindrance. |

| Cyclopropoxy Group | Isopropyl Group | Acyclic lipophilic group. | Increased conformational flexibility of the side chain. |

| Ether Oxygen | Methylene (-CH₂-) | Removes the polar oxygen atom. | Increased lipophilicity, loss of hydrogen bond acceptor capability. |

Conformational analysis, often performed using computational molecular modeling techniques, can identify the lowest-energy conformations of a ligand. nih.gov This analysis helps in understanding which spatial arrangement of atoms is most likely to be present when the molecule interacts with its target. For 4-cyclopropoxypiperidine derivatives, the orientation of the cyclopropoxy group relative to the plane of the piperidine ring, as well as the conformation of the N-substituent, are key determinants of biological activity. A detailed understanding of the bioactive conformation—the specific shape the molecule adopts when bound to its target—is essential for designing a pharmacophore model. A pharmacophore model defines the essential spatial arrangement of functional groups required for biological activity, which can then be used to guide the design of new, more potent ligands. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to 4-Cyclopropoxypiperidine Derivatives

QSAR is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models translate the structural features of molecules into numerical values, or "descriptors," and use statistical methods to derive a mathematical equation that relates these descriptors to the observed activity.

The development of a predictive QSAR model for 4-cyclopropoxypiperidine derivatives begins with a dataset of synthesized analogues with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values). tandfonline.com For each molecule in the dataset, a wide range of molecular descriptors are calculated. These can include:

Topological descriptors: Describing atomic connectivity and molecular branching.

Electronic descriptors: Quantifying charge distribution, dipole moment, and polarizability.

Physicochemical descriptors: Such as logP (lipophilicity), molecular weight, and molar refractivity.

3D descriptors: Related to the molecule's shape and volume.

Once the descriptors are calculated, statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a mathematical model. nih.govnih.gov The goal is to select a small number of descriptors that best correlate with the biological activity. The resulting QSAR equation can be used to predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test. mdpi.com

A hypothetical QSAR model for a series of 4-cyclopropoxypiperidine derivatives might look like the following equation:

pIC₅₀ = 0.75 * ClogP - 0.21 * TPSA + 0.15 * NRotB + 3.50

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

ClogP is the calculated logarithm of the octanol/water partition coefficient (a measure of lipophilicity).

TPSA is the topological polar surface area.

NRotB is the number of rotatable bonds.

This equation suggests that activity increases with lipophilicity (ClogP) and conformational flexibility (NRotB), but decreases with increasing polar surface area (TPSA).

Table 3: Hypothetical Data for QSAR Model Development

| Compound ID | ClogP | TPSA | NRotB | Experimental pIC₅₀ | Predicted pIC₅₀ |

| C-1 | 2.5 | 45.2 | 3 | 5.8 | 5.7 |

| C-2 | 3.1 | 40.1 | 4 | 6.4 | 6.5 |

| C-3 | 2.8 | 55.0 | 2 | 4.9 | 4.8 |

| C-4 | 3.5 | 38.5 | 5 | 7.0 | 6.9 |

A QSAR model is only useful if it is robust and has strong predictive power. Therefore, rigorous validation is a critical step in the development process. nih.govsemanticscholar.org Validation checks the reliability and predictive capacity of the model to ensure that the correlations found are not due to chance. basicmedicalkey.com The two main types of validation are internal and external validation. mdpi.com

Internal Validation: This process assesses the stability and robustness of the model using the training set data (the data used to build the model). The most common method is cross-validation, such as the leave-one-out (LOO) technique. In LOO cross-validation, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the set. The results are used to calculate the cross-validated correlation coefficient (q² or Q²). A high q² value (typically > 0.5) indicates good internal predictive ability. nih.govmdpi.com

External Validation: This is considered the most stringent test of a model's predictive power. basicmedicalkey.com The initial dataset is split into a training set (typically 75-80% of the compounds) and a test set (the remaining 20-25%). nih.gov The model is built using only the training set. It is then used to predict the activities of the compounds in the test set, which were not used during model development. The predictive ability is assessed by the predictive r² (r²_pred), which measures the correlation between the predicted and actual activities for the test set. A high r²_pred value (typically > 0.6) indicates that the model can accurately predict the activity of new chemicals. mdpi.comnih.gov

According to the Organisation for Economic Co-operation and Development (OECD) principles, a validated QSAR model should have a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible. basicmedicalkey.com

Table 4: Key Statistical Metrics for QSAR Model Validation

| Metric | Description | Acceptable Value | Purpose |

| r² | Coefficient of determination. Measures the goodness-of-fit for the training set. | > 0.6 | Indicates how well the model fits the data it was built on. |

| q² or Q² | Cross-validated correlation coefficient. | > 0.5 | Assesses the internal predictive power and robustness of the model. |

| r²_pred | Predictive r² for the external test set. | > 0.6 | Measures the model's ability to predict new, unseen data. |

Pharmacophore Modeling and Ligand Design Principles from the 4-Cyclopropoxypiperidine Scaffold

The 4-cyclopropoxypiperidine scaffold serves as a valuable starting point for the design of new ligands targeting a variety of biological entities, including G protein-coupled receptors (GPCRs) and various enzymes. The unique structural and electronic properties of the cyclopropoxy group, coupled with the conformational flexibility of the piperidine ring, provide a rich landscape for establishing critical interactions with target proteins. Pharmacophore modeling, a computational technique that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity, is a powerful tool in harnessing the potential of this scaffold.

Generation of Pharmacophore Models from Piperidine Analogues

The generation of a pharmacophore model is a crucial step in understanding the key molecular features responsible for a ligand's interaction with its biological target. This process typically involves the analysis of a set of known active and inactive molecules to identify common chemical functionalities and their spatial relationships. For piperidine analogues, these models often highlight the importance of a basic nitrogen atom, hydrophobic regions, and hydrogen bond donors or acceptors.

The process of generating a pharmacophore model from a series of piperidine analogues can be summarized in the following steps:

Conformational Analysis: A diverse set of low-energy conformations for each active ligand is generated to ensure that the bioactive conformation is likely included.

Feature Identification: Common chemical features are identified across the set of active molecules. These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (HY) regions

Aromatic Rings (AR)

Positive Ionizable (PI) centers

Alignment and Hypothesis Generation: The identified features from different molecules are aligned in 3D space to generate a common feature pharmacophore hypothesis. This hypothesis represents a 3D arrangement of features that is considered essential for biological activity.

Scoring and Validation: The generated hypotheses are scored based on their ability to correctly classify active compounds from inactive ones. The best-ranked hypothesis is then validated using external test sets of molecules.

A hypothetical pharmacophore model derived from a series of 4-alkoxypiperidine analogues might feature a positive ionizable feature centered on the piperidine nitrogen, a hydrophobic feature corresponding to the alkoxy group, and potentially other features depending on the specific substitutions on the piperidine ring or the nature of the target protein. The distances and angles between these features are critical components of the pharmacophore model.

Table 1: Common Pharmacophoric Features in Piperidine-Based Ligands

| Feature Type | Description | Potential Role in Binding |

| Positive Ionizable (PI) | Typically the protonated piperidine nitrogen. | Forms ionic interactions or hydrogen bonds with acidic residues (e.g., Asp, Glu) in the target's binding pocket. |

| Hydrophobic (HY) | Can be represented by the cyclopropoxy group or other alkyl/aryl substituents. | Engages in van der Waals interactions with nonpolar residues (e.g., Leu, Ile, Val) in hydrophobic pockets of the target. |

| Hydrogen Bond Acceptor (HBA) | Oxygen atom of the ether linkage or other electronegative atoms in substituents. | Accepts hydrogen bonds from donor groups (e.g., Ser, Thr, Tyr) on the protein. |

| Hydrogen Bond Donor (HBD) | Amine proton of the piperidine ring or hydroxyl groups in substituents. | Donates hydrogen bonds to acceptor groups (e.g., carbonyl oxygen of the peptide backbone) on the protein. |

Virtual Screening Strategies Based on Pharmacophore Hypotheses

Once a validated pharmacophore model is established, it can be employed as a 3D query in virtual screening campaigns to identify novel and structurally diverse compounds with the potential for similar biological activity. Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target.

The general workflow for a pharmacophore-based virtual screening campaign involves several key stages:

Database Preparation: A large database of commercially available or proprietary compounds is prepared. This involves generating 3D conformations for each molecule in the database.

Pharmacophore-Based Filtering: The validated pharmacophore model is used to rapidly screen the database. Molecules that can adopt a conformation matching the 3D arrangement of the pharmacophore features are retained as "hits."

Molecular Docking: The hits from the pharmacophore screening are then subjected to molecular docking studies. Docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity. This step helps to refine the hit list by removing compounds that may have a good pharmacophore fit but poor steric or electrostatic complementarity with the binding site.

ADMET Prediction: The remaining hits are often filtered based on predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to prioritize compounds with drug-like characteristics.

Hit Selection and Experimental Validation: A final selection of promising candidates is made for experimental testing to confirm their biological activity.

The use of pharmacophore models derived from the 4-cyclopropoxypiperidine scaffold allows for a focused and efficient exploration of chemical space. This strategy is particularly valuable for identifying novel chemotypes that retain the key interaction features of the original ligands but possess different core structures, a process known as scaffold hopping.

Table 2: Virtual Screening Cascade for Identifying Novel Piperidine-Based Ligands

| Stage | Method | Purpose | Output |

| 1. Initial Library | Compound Database | Starting point for the screening campaign. | Large collection of 3D compound structures (e.g., >1 million). |

| 2. Pharmacophore Screening | 3D Pharmacophore Query | Rapidly filter the library for molecules matching the key interaction features. | A reduced set of "hits" (e.g., thousands to tens of thousands). |

| 3. Molecular Docking | Structure-Based Docking | Predict binding modes and rank hits based on predicted affinity for the target protein. | A further refined list of docked poses with scoring functions (e.g., hundreds). |

| 4. ADMET Filtering | In Silico Prediction | Assess drug-likeness and potential liabilities. | Prioritized list of compounds with favorable predicted pharmacokinetic and safety profiles (e.g., tens to hundreds). |

| 5. Final Selection | Visual Inspection & Clustering | Manual review of binding modes and selection of diverse chemical scaffolds. | A small set of high-priority candidates for experimental validation. |

Pre Clinical Pharmacological and Biochemical Research Paradigms Utilizing 4 Cyclopropoxypiperidine Hydrochloride in Vitro and in Vivo, Non Human

Target Identification and Validation Strategies for Piperidine-Based Ligands

The initial step in characterizing a novel compound is to identify its molecular targets. The versatile structure of piperidine (B6355638) allows it to interact with a wide array of biological macromolecules, including enzymes, receptors, and ion channels. clinmedkaz.org Computational, or in silico, methods are often employed as a preliminary step to predict potential targets for new piperidine derivatives, guiding further preclinical studies. clinmedkaz.org

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a specific receptor. These assays are crucial for understanding the potential therapeutic action of piperidine-based compounds, many of which target G-Protein Coupled Receptors (GPCRs) and ion channels. The principle of these assays is to measure the displacement of a radiolabeled ligand (a ligand with a radioactive isotope) that is known to bind to the target receptor by the test compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki).

Radioligand binding is considered a gold standard for quantifying compound interaction with GPCRs. nih.gov For instance, in a study of piperidine-based derivatives targeting sigma receptors (σR), a type of GPCR, radioligand binding assays were used to determine their affinity. The experiments utilized membrane preparations from cells expressing the target receptor and a radiolabeled ligand to measure the Ki values of the test compounds. nih.gov

One study identified a potent piperidine-based compound with a high affinity for the sigma 1 receptor (S1R), exhibiting a Ki value of 3.2 nM. nih.gov This high affinity was comparable to the reference compound haloperidol (B65202) (Ki of 2.5 nM). nih.gov Such assays are critical for establishing the structure-activity relationship (SAR), which describes how modifications to the chemical structure of a compound affect its binding affinity.

Table 1: Example Receptor Binding Affinities of Piperidine Derivatives for Sigma Receptors

| Compound | Target Receptor | Binding Affinity (Ki) in nM |

| Compound 1 | Sigma-1 (S1R) | 3.2 |

| Compound 3 | Sigma-1 (S1R) | 8.9 |

| Haloperidol (Reference) | Sigma-1 (S1R) | 2.6 |

| Compound 1 | Sigma-2 (S2R) | 105.6 |

| Compound 3 | Sigma-2 (S2R) | 231.4 |

| Haloperidol (Reference) | Sigma-2 (S2R) | 15.6 |

This table presents synthesized data from a study on piperidine/piperazine-based compounds to illustrate typical findings from receptor binding assays. The specific compounds are proprietary to the study cited. nih.gov

The cyclopropyl (B3062369) group is a valuable structural motif in drug design, often incorporated to block metabolic oxidation and improve a compound's stability and potency. hyphadiscovery.comacs.org When a compound containing this moiety, such as a derivative of 4-Cyclopropoxypiperidine (B6264614), is identified as an enzyme inhibitor, kinetics studies are performed to elucidate its mechanism of action. nih.gov These studies are essential for understanding how the inhibitor interacts with the enzyme and its substrate.

Enzyme inhibition can be characterized into several types, with the most common being competitive, non-competitive, and uncompetitive inhibition. researchgate.netyoutube.com

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing directly with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum reaction velocity (Vmax). youtube.com

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. This reduces the Vmax but does not affect the Km. youtube.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition reduces both Vmax and Km. youtube.com

These mechanisms are determined by measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations and analyzing the data using graphical methods like the Lineweaver-Burk plot. youtube.com For example, a series of cyclopropane-based inhibitors were designed to target the 3C-like protease (3CLpro) of coronaviruses. nih.gov Biochemical assays determined their half-maximal inhibitory concentrations (IC50), and high-resolution co-crystal structures were used to understand the binding interactions within the enzyme's active site. nih.gov Such studies are crucial for the structure-guided design and optimization of potent and selective enzyme inhibitors.

Table 2: Types of Reversible Enzyme Inhibition

| Inhibition Type | Inhibitor Binding Site | Effect on Vmax | Effect on Km |

| Competitive | Active Site (binds to free enzyme only) | Unchanged | Increases |

| Non-competitive | Allosteric Site (binds to enzyme or ES complex) | Decreases | Unchanged |

| Uncompetitive | Allosteric Site (binds to ES complex only) | Decreases | Decreases |

This table summarizes the classical models of reversible enzyme inhibition kinetics. youtube.com

Once a ligand is known to bind to a receptor, reporter gene assays can be used to determine the functional consequence of that binding—specifically, whether the ligand acts as an agonist (activator) or an antagonist (blocker) of the receptor's signaling pathway. nih.gov These assays are a versatile method for monitoring the activation of intracellular signal transduction cascades. nih.gov

The principle of a reporter gene assay involves introducing a gene construct into a host cell line. This construct contains a reporter gene (e.g., luciferase or green fluorescent protein) linked to a promoter sequence that is controlled by a specific transcription factor. nih.gov This transcription factor is, in turn, activated by the signaling pathway of interest. When a ligand (like a piperidine derivative) binds to and activates its target receptor, it initiates a signaling cascade that leads to the activation of the transcription factor. The transcription factor then binds to the promoter, driving the expression of the reporter gene. The resulting signal (e.g., light from luciferase) can be easily measured and is proportional to the activation of the signaling pathway. nih.govqiagen.com

These assays are highly adaptable and can be used to study a wide range of signaling pathways, making them valuable tools for characterizing the pharmacological profile of novel compounds and understanding their mechanism of action at a cellular level. nih.govyoutube.com

In Vitro Cellular Assays for Biological Activity Profiling of Derivatives (excluding cytotoxicity/safety)

Following target identification and initial functional characterization, a broader profile of a compound's biological activity is established using various in vitro cellular assays. These assays move beyond isolated proteins and membranes to investigate the compound's effects within a more physiologically relevant living cell environment.

Confirming that a compound interacts with its intended target within a living cell is a critical step in preclinical research. This is known as target engagement. Various assays have been developed to measure this directly. researchgate.net

One such method is the Cellular Thermal Shift Assay (CETSA), which is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure. nih.gov In a CETSA experiment, cells are treated with the test compound and then heated. The temperature at which the target protein denatures and precipitates is measured. In the presence of a binding ligand, the protein will be more resistant to heat-induced denaturation compared to untreated cells. nih.gov This thermal shift provides direct evidence of target engagement in a cellular context. For example, CETSA was used to show that 1-Piperidine Propionic Acid, a small molecule with anti-inflammatory properties, directly engages the Protease-Activated Receptor 2 (PAR2), a GPCR. nih.gov

Other cell-based functional assays can measure downstream effects of target engagement. For instance, in a study of piperidine-based CD4-mimetic compounds for HIV research, a key functional assay involved measuring the exposure of a specific viral envelope epitope on the surface of infected cells after treatment with the compounds. nih.gov This demonstrated that the compounds were engaging their target and inducing the desired conformational change.

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test hundreds of thousands of chemical compounds for activity against a specific biological target. bmglabtech.comdrugtargetreview.com This process is essential for identifying "hits" or "leads"—compounds with the desired biological activity that can serve as the starting point for a medicinal chemistry optimization program. nih.gov

HTS campaigns can be designed in various ways. They can be target-based, using isolated proteins like enzymes or receptors, or cell-based (phenotypic), where a compound's effect on cellular behavior is measured. drugtargetreview.com For example, a screen of a large compound library might look for inhibitors of a particular enzyme or antagonists of a specific GPCR. bmglabtech.com

Piperidine-containing fragments are often included in the chemical libraries used for HTS due to their favorable properties as a scaffold in drug design. rsc.orgthermofisher.com In one HTS campaign searching for inhibitors of bacterial phosphopantetheinyl transferase, a piperazine-1-carbothioamide scaffold (structurally related to piperidine) was identified as a promising hit. acs.org Subsequent structure-activity relationship studies, where different chemical groups were systematically added to the piperazine (B1678402) core, led to the development of a potent and selective inhibitor. acs.org This iterative process of screening followed by chemical optimization is a cornerstone of modern lead identification. nih.gov

Pre-clinical In Vivo Models for Mechanistic Elucidation (Non-Human)

Extensive searches of publicly available scientific literature and patent databases did not yield specific preclinical in vivo data for the compound 4-Cyclopropoxypiperidine hydrochloride. The following sections outline the established methodologies for such studies; however, it is important to note that the application of these methods to this compound has not been documented in accessible research.

Animal Models for Disease Pathophysiology Research (focus on target engagement, not therapeutic outcome)

Information regarding the use of this compound in animal models to study disease pathophysiology and target engagement is not available in the public domain. Typically, researchers would select an animal model based on the molecular target of the compound. For instance, if the compound were hypothesized to interact with a specific receptor in the central nervous system, transgenic mouse models expressing the human form of that receptor or models of neurological disease might be employed. Studies would then focus on confirming that the compound reaches and interacts with its intended target in a living organism, often using techniques like positron emission tomography (PET) with a radiolabeled version of the compound or a competing ligand.

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Studies in Animal Models (excluding human PK/PD)

There are no publicly documented pharmacokinetic/pharmacodynamic (PK/PD) studies for this compound in any animal models. Such studies are crucial in drug development to establish a relationship between the concentration of a drug in the body over time (pharmacokinetics) and its observed effects (pharmacodynamics). In a preclinical setting, this would involve administering the compound to animals (e.g., rodents, canines) and collecting serial blood samples to measure drug concentration, while simultaneously assessing a biological or physiological response related to the compound's mechanism of action.

Biodistribution Studies in Animal Models for Research Purposes

No biodistribution studies for this compound in animal models have been published. Biodistribution studies are designed to determine where a compound travels in the body and at what concentration it accumulates in various tissues and organs. This is typically accomplished by administering a radiolabeled form of the compound to animals, followed by imaging or tissue harvesting at different time points to quantify the amount of radioactivity in each organ. This information is vital for understanding a compound's potential sites of action and off-target effects.

Advanced Research Methodologies and Future Directions in 4 Cyclopropoxypiperidine Hydrochloride Studies

Application of 4-Cyclopropoxypiperidine (B6264614) Derivatives in Chemical Biology Probes

Chemical biology probes are essential small molecules used to investigate biological systems, such as identifying and validating new drug targets. Derivatives of 4-Cyclopropoxypiperidine are well-suited for the development of such probes due to the desirable characteristics of the piperidine (B6355638) and cyclopropyl (B3062369) groups. The piperidine scaffold provides a versatile, three-dimensional structure that can be readily functionalized to introduce reporter tags (e.g., fluorophores, biotin) or reactive groups for target engagement.

The design of these probes often involves attaching a linker to the piperidine nitrogen or another accessible position, which then connects to the functional moiety. The cyclopropoxy group can play a crucial role in modulating the molecule's interaction with its biological target, potentially enhancing binding affinity and selectivity. These probes can be used in a variety of applications, including:

Target Identification and Validation: By observing which proteins or pathways are perturbed by the probe, researchers can identify potential therapeutic targets.

Imaging: Fluorescently tagged derivatives can be used to visualize the distribution of the molecule within cells or tissues.

Affinity-Based Protein Profiling: Probes with reactive groups can be used to covalently label binding partners, which can then be identified using mass spectrometry.

Fragment-Based Drug Discovery (FBDD) Approaches Utilizing Piperidine Fragments

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds in drug discovery. drugdiscoverychemistry.com This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. nih.gov These initial hits are then optimized and grown into more potent, drug-like molecules.

The piperidine scaffold is a highly valuable fragment in FBDD for several reasons:

Three-Dimensionality: Unlike many flat, aromatic fragments, piperidines have a defined three-dimensional shape that can lead to more specific and higher-quality interactions with protein binding sites. youtube.com

Synthetic Tractability: The chemistry of piperidines is well-established, allowing for the straightforward synthesis of diverse fragment libraries and subsequent optimization of initial hits. nih.gov

Favorable Physicochemical Properties: Piperidine-containing fragments generally possess good solubility and other properties that make them attractive starting points for drug development.

In the context of 4-Cyclopropoxypiperidine hydrochloride, the core molecule itself can be considered a valuable fragment. The cyclopropoxy group adds a degree of conformational rigidity and can improve metabolic stability, making it an attractive feature to incorporate into FBDD campaigns.

| Property | Description | Advantage in FBDD |

|---|---|---|

| Three-Dimensionality | Saturated, non-planar ring structure. | Provides better exploration of 3D binding pockets, leading to higher specificity. |

| Synthetic Accessibility | Well-established synthetic routes for modification. | Facilitates rapid library generation and hit-to-lead optimization. |

| Physicochemical Profile | Generally good solubility and metabolic stability. | Offers a solid foundation for developing drug-like molecules. |

| Privileged Structure | Frequently found in approved drugs. | Higher probability of biological relevance and favorable safety profiles. |

Targeted Covalent Inhibitor Design from Piperidine Scaffolds

Targeted covalent inhibitors (TCIs) are a class of drugs that form a permanent, covalent bond with their biological target. This can lead to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance. The design of TCIs involves a scaffold that provides selective binding to the target protein, and a reactive "warhead" that forms the covalent bond, typically with a nucleophilic amino acid residue like cysteine. nih.gov

The piperidine scaffold is an excellent choice for the design of TCIs. It can serve as a rigid and well-defined platform to orient the electrophilic warhead for optimal reaction with the target residue. For instance, a piperidine ring can be functionalized with a Michael acceptor group, such as an acrylamide, which can then react with a nearby cysteine residue in the target's binding site. The 4-cyclopropoxy group in a molecule like this compound could contribute to the non-covalent binding interactions that correctly position the inhibitor for the covalent reaction. A notable example of a covalent inhibitor utilizing a piperidine-based Michael acceptor is Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor. nih.gov

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling researchers to analyze vast datasets and make more accurate predictions. nih.gov These technologies are being applied to piperidine-based drug discovery in several ways:

Predictive Modeling: AI/ML algorithms can be trained to predict the physicochemical properties, biological activity, and potential toxicity of novel piperidine derivatives before they are synthesized. This allows researchers to prioritize the most promising candidates and reduce the number of failed experiments.

Virtual Screening: AI can be used to screen massive virtual libraries of compounds to identify those that are most likely to bind to a specific target. This can significantly accelerate the hit identification process.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. For example, a model could be trained to generate novel piperidine-based structures that are predicted to be potent and selective inhibitors of a particular enzyme.

The structural and property data of known compounds like this compound can be valuable inputs for training these AI/ML models, helping to refine their predictive power for this class of molecules.

| AI/ML Application | Description | Impact on Research |

|---|---|---|

| Predictive Modeling | Algorithms predict properties like ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity). | Reduces late-stage failures by prioritizing candidates with favorable drug-like properties. |

| Virtual Screening | Screening of large virtual compound libraries to identify potential hits. | Accelerates the identification of starting points for drug discovery programs. |

| De Novo Design | Generative models create novel molecular structures with desired characteristics. | Expands the accessible chemical space for novel drug candidates. |

| Target Identification | Analysis of biological data to identify and validate new drug targets. | Provides new avenues for therapeutic intervention. |

Emerging Research Areas for Piperidine and Cyclopropyl Derivatives in Chemical Science

The fields of chemical and medicinal science are constantly evolving, with new research areas continually emerging for versatile building blocks like piperidine and cyclopropyl derivatives.

The cyclopropyl group is increasingly recognized for its ability to confer a range of beneficial properties to drug molecules. nih.gov Its unique electronic nature and conformational rigidity can lead to:

Enhanced Potency: By locking the molecule into a bioactive conformation. nih.gov

Improved Metabolic Stability: The cyclopropyl ring can block sites of metabolism, increasing the drug's half-life. nih.gov

Modulation of Physicochemical Properties: It can influence pKa, lipophilicity, and membrane permeability.

For piperidine derivatives , emerging research is focused on their use in novel therapeutic modalities. One such area is the development of PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The piperidine scaffold is often used as a linker or as part of the ligand for either the target protein or the E3 ligase in PROTAC design.

The combination of the piperidine scaffold with the cyclopropyl moiety, as seen in this compound, represents a promising strategy for developing next-generation therapeutics with fine-tuned properties for a wide range of diseases.

Q & A

Basic: What safety protocols should be followed when handling 4-Cyclopropoxypiperidine hydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves (inspected prior to use), lab coats, and safety goggles. Avoid skin/eye contact, as piperidine derivatives often require impervious clothing for body protection .

- Ventilation: Work in a fume hood to mitigate inhalation risks. If exposure occurs, move to fresh air and administer artificial respiration if needed .

- First Aid: For skin contact, wash immediately with water and remove contaminated clothing. For ingestion, do NOT induce vomiting; seek medical attention .

- Storage: Store in a cool, dry place away from oxidizers. Use non-sparking tools to prevent ignition .

Note: Safety data for this compound is extrapolated from structurally similar piperidine hydrochlorides. Always consult updated SDS for compound-specific guidelines .

Basic: How can researchers optimize the synthesis of this compound?

Methodological Answer:

- Reaction Design: Utilize nucleophilic substitution between cyclopropanol and a halogenated piperidine precursor (e.g., 4-chloropiperidine). Triethylamine or DIPEA can act as a base to neutralize HCl byproducts .

- Solvent Selection: Dichloromethane or THF is recommended for solubility and inertness. Avoid protic solvents to prevent side reactions .

- Purification: Crystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: 5–10% methanol in DCM) improves purity. Monitor via TLC (Rf ~0.3 in 90:10 DCM:MeOH) .

Table 1: Example Reaction Conditions for Piperidine Derivatives

| Parameter | Example Value | Reference |

|---|---|---|

| Temperature | 0–25°C | |

| Reaction Time | 12–24 hours | |

| Yield (Typical) | 65–85% |

Advanced: How should researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- Multi-Technique Validation: Cross-validate NMR (¹H, ¹³C, DEPT-135) with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 190.12) .

- X-ray Crystallography: Resolve ambiguities in stereochemistry or protonation states by obtaining single-crystal structures. Compare with PubChem data for related piperidine hydrochlorides .

- Dynamic NMR Studies: Investigate conformational flexibility of the cyclopropoxy group, which may cause splitting in ¹H NMR signals at room temperature .

Example Workflow:

Acquire HRMS and 2D-COSY NMR.

Compare experimental data with computational predictions (e.g., DFT-optimized structures).

Replicate synthesis to rule out batch-specific impurities .

Advanced: What strategies are effective for analyzing the stability of this compound under varying pH conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral buffers at 40°C for 48 hours. Monitor degradation via HPLC (C18 column, 220 nm UV detection) .

- Kinetic Analysis: Calculate degradation rate constants (k) using first-order kinetics. Plot ln(concentration) vs. time to identify pH-dependent instability .

- Stabilization Tactics: Lyophilization or storage in amber vials under nitrogen can mitigate hydrolytic degradation of the cyclopropoxy group .

Table 2: Hypothetical Stability Data (Modeled on Piperidine Analogs)

| pH | Half-Life (40°C) | Major Degradants |

|---|---|---|

| 1.2 | 6 hours | Piperidine-4-ol |

| 7.4 | 72 hours | Cyclopropane carboxylic acid |

| 10.0 | 24 hours | Oxepane derivatives |

Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to targets like sigma-1 receptors or monoamine transporters. Compare binding affinities with known ligands (e.g., donepezil) .

- ADMET Prediction: Employ SwissADME to estimate logP (~2.1), bioavailability (Lipinski compliance), and blood-brain barrier penetration .

- QSAR Modeling: Correlate substituent effects (e.g., cyclopropoxy vs. methoxy groups) with activity using descriptors like polar surface area and H-bond acceptors .

Key Considerations:

- Validate in vitro (e.g., radioligand assays for receptor binding).

- Adjust synthetic routes to modify electron-withdrawing/donating groups based on modeling results .

Basic: What analytical techniques are recommended for purity assessment of this compound?

Methodological Answer:

- HPLC-UV/ELS: Use a C18 column with isocratic elution (acetonitrile:ammonium acetate buffer, 70:30). ELS detection improves sensitivity for non-chromophoric impurities .

- Elemental Analysis: Confirm %C, %H, %N within ±0.3% of theoretical values (e.g., C: 54.3%, H: 7.2%, N: 6.5%) .

- Karl Fischer Titration: Ensure water content <0.5% to prevent hydrolysis during storage .

Advanced: How does the cyclopropoxy substituent influence the physicochemical properties of this compound?

Methodological Answer:

- Steric Effects: The cyclopropane ring increases steric hindrance, reducing rotational freedom of the piperidine ring. This can be quantified via variable-temperature NMR .

- Electronic Effects: The electron-donating cyclopropoxy group elevates the pKa of the piperidine nitrogen (~9.1 vs. ~10.5 for unsubstituted piperidine), affecting solubility and reactivity .

- Lipophilicity: Cyclopropoxy substitution increases logP by ~0.8 compared to methoxy analogs, enhancing membrane permeability in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.